molecular formula C17H14N2S2 B10763107 Fezatione

Fezatione

Cat. No.: B10763107
M. Wt: 310.4 g/mol
InChI Key: SRANDCPSMJNFCK-WOJGMQOQSA-N
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Description

Fezatione is a chemical compound with the molecular formula C17H14N2S2. It belongs to the class of thiazolidine-2-thiones, which are known for their diverse biological activities. This compound has been identified as an antifungal and antitrichophytic agent, making it valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fezatione can be synthesized through a multicomponent reaction involving a primary amine, carbon disulfide, and dibenzoylacetylene or bis(4-methyl-1-benzoyl)acetylene. The reaction is typically carried out in a mixture of dichloromethane (CH2Cl2) and water (H2O) at room temperature for about 5 hours .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Fezatione undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiazolidines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidine-2-thiones.

Scientific Research Applications

Fezatione has a wide range of scientific research applications:

    Chemistry: this compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its antifungal and antitrichophytic properties, making it a potential candidate for developing new antifungal agents.

    Medicine: this compound’s biological activities are explored for potential therapeutic applications, including antifungal treatments.

    Industry: this compound is used in the development of new materials with specific properties, such as antifungal coatings.

Mechanism of Action

Fezatione exerts its effects by interacting with specific molecular targets and pathways. The compound’s antifungal activity is believed to result from its ability to inhibit the synthesis of essential fungal cell components, leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .

Comparison with Similar Compounds

Fezatione is unique among thiazolidine-2-thiones due to its specific antifungal and antitrichophytic activities. Similar compounds include:

    Thiazolidine: Known for its anticonvulsant and sedative properties.

    Thiazolidine-2-thione: Exhibits anti-inflammatory and antihypertensive activities.

Compared to these compounds, this compound stands out for its potent antifungal properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H14N2S2

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(E)-(4-methylphenyl)methylideneamino]-4-phenyl-1,3-thiazole-2-thione

InChI

InChI=1S/C17H14N2S2/c1-13-7-9-14(10-8-13)11-18-19-16(12-21-17(19)20)15-5-3-2-4-6-15/h2-12H,1H3/b18-11+

InChI Key

SRANDCPSMJNFCK-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=CSC2=S)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3

Origin of Product

United States

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